1-Phenylhex-5-en-1-one

Description

Structural Significance and Synthetic Utility

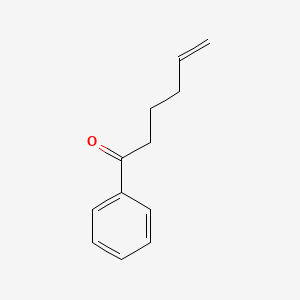

The chemical structure of 1-phenylhex-5-en-1-one, with the molecular formula C12H14O, incorporates a phenyl group attached to a carbonyl carbon and a six-carbon chain with a double bond at the fifth position. cymitquimica.combiosynth.com This arrangement of functional groups provides multiple reactive sites, allowing for a diverse range of chemical transformations.

The presence of the ketone allows for nucleophilic additions to the carbonyl group, while the terminal alkene is susceptible to a variety of reactions, including hydrogenation, oxidation, and addition reactions. The phenyl group can also undergo electrophilic aromatic substitution. This multifunctionality makes this compound a versatile precursor in organic synthesis.

One of the common methods for synthesizing this compound involves the Grignard reaction. This can be achieved by reacting a bromoarene with magnesium turnings to form a Grignard reagent, which is then added to 5-hexenenitrile. amazonaws.com

Strategic Position in Complex Molecular Architectures and Total Synthesis

The strategic placement of its functional groups allows this compound to be a key intermediate in the synthesis of complex molecules. Its carbon skeleton can be found within various larger structures, and its reactive handles can be used to build intricate molecular architectures.

For instance, the terminal alkene of this compound can participate in olefin metathesis reactions. In a documented example, it was reacted with methyl acrylate (B77674) in the presence of Grubbs' second-generation catalyst. amazonaws.com This type of reaction is a powerful tool for forming new carbon-carbon double bonds, enabling the construction of more elaborate molecules.

Furthermore, this compound can undergo intramolecular reactions. Photoreactions of this compound can lead to the formation of various cyclic and acyclic products. Upon UV irradiation, it can yield acetophenone (B1666503), buta-1,3-diene, 1-phenylhex-4-en-1-one, 2-vinyl-1-phenylcyclobutan-1-ol, and 1-phenylcyclohex-3-en-1-ol. rsc.org These types of cyclization reactions are fundamental in the synthesis of ring-containing structures often found in natural products and pharmaceuticals.

The derivatives of this compound also play a role in the synthesis of biologically active compounds. For example, N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamides have been synthesized and studied for their potential biological activities. scielo.org.coscielo.org.coscielo.org.co

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H14O cymitquimica.combiosynth.com |

| Molecular Weight | 174.24 g/mol cymitquimica.combiosynth.com |

| CAS Number | 22524-25-0 cymitquimica.comsigmaaldrich.com |

Table 2: Reactions and Products of this compound

| Reaction Type | Reagents | Products |

|---|---|---|

| Photoreaction | UV irradiation | Acetophenone, buta-1,3-diene, 1-phenylhex-4-en-1-one, 2-vinyl-1-phenylcyclobutan-1-ol, 1-phenylcyclohex-3-en-1-ol rsc.org |

| Olefin Metathesis | Methyl acrylate, Grubbs' second-generation catalyst | Cross-metathesis product amazonaws.com |

Structure

3D Structure

Properties

IUPAC Name |

1-phenylhex-5-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h2,4,6-9H,1,3,5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMHKQVEFZLMQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 1 Phenylhex 5 En 1 One

Direct Synthesis Approaches

The direct synthesis of 1-phenylhex-5-en-1-one primarily involves the formation of the core ketone structure, often through the oxidation of a secondary alcohol precursor. The strategies employed can be categorized into convergent and divergent routes, with specific attention to the stereochemical outcome of the terminal alkene.

Convergent and Divergent Synthetic Routes to the Ketone Moiety

Convergent synthesis strategies for this compound typically involve the coupling of two or more fragments to construct the carbon skeleton in a single key step. A prevalent method is the oxidation of the corresponding secondary alcohol, 1-phenylhex-5-en-1-ol. The synthesis of this alcohol precursor is often achieved via a Grignard reaction. For instance, the reaction of benzaldehyde (B42025) with a Grignard reagent prepared from 5-bromo-1-pentene (B141829) and magnesium turnings in anhydrous tetrahydrofuran (B95107) (THF) yields 1-phenylhex-5-en-1-ol. acs.org Subsequent oxidation of this alcohol using common oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol would furnish the target ketone, this compound.

Divergent approaches, while less direct for this specific ketone, involve modifying a common intermediate to produce a variety of related structures. For example, a functionalized phenyl-containing starting material could undergo a series of chain-elongation and functional group interconversion steps to arrive at the desired product.

Another relevant convergent method involves the Friedel-Crafts acylation. While not explicitly detailed for this exact compound in the provided sources, this classical method would involve the reaction of benzene (B151609) with 5-hexenoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This approach directly forms the phenyl ketone moiety.

Stereoselective Alkene Formation Strategies

Achieving stereoselectivity in the terminal alkene of this compound and its analogs is crucial for specific applications. While the parent compound has a terminal double bond where Z/E isomerism is not a factor, related structures with internal double bonds rely heavily on stereoselective methods.

One key strategy is the partial hydrogenation of an alkyne. For the synthesis of related (Z)-alkenols, the use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) allows for the syn-hydrogenation of an alkyne to a cis- or (Z)-alkene without further reduction to the alkane. vaia.com For example, a (Z)-1-phenylhex-2-en-1-ol can be synthesized from the corresponding alkyne using this method. vaia.com

Catalytic cross-metathesis offers another powerful tool for stereoselective alkene synthesis. core.ac.uk Molybdenum-based catalysts have been shown to be effective in the selective isomerization of terminal alkenes to (Z)-2-alkenes. acs.org For example, a molybdenum(0) complex with a p-toluenesulfonic acid (TsOH) cocatalyst can isomerize terminal alkenes with a preference for the Z-isomer. acs.org Furthermore, strategies for kinetically controlled E-selective cross-metathesis have been developed to generate E-alkenyl halides, which are valuable synthetic intermediates. core.ac.uk

Synthesis of Key Derivatives and Precursors

The synthesis of derivatives and precursors of this compound is fundamental to exploring its chemical space and potential applications. These include the corresponding alcohol, acetamide (B32628) derivatives, and other functionalized analogs.

Synthesis of 1-Phenylhex-5-en-1-ol and Related Alcohol Derivatives

1-Phenylhex-5-en-1-ol is the most direct precursor to this compound and is synthesized through several established methods. As previously mentioned, a common laboratory-scale synthesis involves the Grignard reaction between benzaldehyde and 4-pentenylmagnesium bromide (prepared from 5-bromo-1-pentene). acs.orgrsc.org

The synthesis of related unsaturated alcohols has also been extensively studied. 1-Phenylhex-5-en-3-ol, a structural isomer, can be synthesized through various means, including the Grignard reaction of propenyl aldehyde with an appropriate allyl magnesium bromide, yielding the alcohol with high efficiency. Asymmetric synthesis of (R)-1-phenylhex-5-en-3-ol has been achieved with high enantiomeric excess using Keck's catalytic method, which employs a (S)-BINOL/Ti(i-PrO)₄ catalyst.

The following table summarizes the synthesis of various alcohol precursors and derivatives.

| Compound Name | Synthetic Method | Reagents | Yield | Reference |

| 1-Phenylhex-5-en-1-ol | Grignard Reaction | Benzaldehyde, 5-bromo-1-pentene, Mg | Not specified | acs.org |

| 2-Phenylhex-5-en-1-ol | Grignard Reaction | Phenylacetaldehyde, 4-bromobut-1-ene, Mg | 32% | rsc.org |

| 1-Phenylhex-5-en-3-ol | Grignard Reaction | Propenyl aldehyde, allyl magnesium bromide | 75% | |

| (R)-1-Phenylhex-5-en-3-ol | Asymmetric Allylation | Aldehyde, (S)-BINOL/Ti(i-PrO)₄ | 85% ee | |

| 1-Phenylhex-5-en-3-ol | Photoredox Catalysis | Vinyl silanes, Iridium catalyst | 22% | |

| 3-Hydroxy-1-phenylhex-5-en-1-one | Aldol (B89426) Reaction | Benzaldehyde, Pent-4-en-2-one | Not specified | researchgate.net |

Preparation of Acetamide Derivatives of 1-Phenylhex-5-en-1-yl Scaffolds

Acetamide derivatives based on the 1-phenylhex-5-en-1-yl scaffold are of interest due to the biological activities reported for similar N-acetylated compounds. scielo.org.coscielo.org.coresearchgate.net The synthesis of these amides is typically straightforward, involving the N-acetylation of the corresponding primary or secondary amine precursor.

The general procedure involves reacting the appropriate N-phenyl-1-phenylhex-5-en-1-amine with acetic anhydride (B1165640). scielo.org.co This method has been used to prepare a series of N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamides with various substituents on the N-phenyl ring. scielo.org.coscielo.org.co The precursor amines are themselves synthesized via methods such as reductive amination or other C-N bond-forming reactions. nih.gov

The table below details the synthesis of several acetamide derivatives.

| Precursor Amine | Acetylating Agent | Product | Yield | Reference |

| N-phenyl-α-2-propen-1-ylbenzenepropanamine | Acetic Anhydride | N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamide | Not specified | scielo.org.co |

| N-(4-methylphenyl)-α-2-propen-1-ylbenzenepropanamine | Acetic Anhydride | N-(4-methylphenyl)-N-(1-phenylhex-5-en-1-yl)acetamide | Not specified | scielo.org.co |

| N-(4-methoxyphenyl)-α-2-propen-1-ylbenzenepropanamine | Acetic Anhydride | N-(4-methoxyphenyl)-N-(1-phenylhex-5-en-1-yl)acetamide | Not specified | scielo.org.co |

| N-(4-bromophenyl)-α-2-propen-1-ylbenzenepropanamine | Acetic Anhydride | N-(4-bromophenyl)-N-(1-phenylhex-5-en-1-yl)acetamide | Not specified | scielo.org.co |

Formation of Functionalized Analogs for Specific Transformations

The synthesis of functionalized analogs of this compound allows for the exploration of structure-activity relationships and provides intermediates for more complex molecular architectures. These transformations often involve introducing additional functional groups or modifying the core structure.

One approach is the synthesis of ynones, which are alkynyl ketones. For example, 4-hydroxy-4-methyl-1-phenylhex-5-en-2-yn-1-one has been prepared, introducing both a hydroxyl group and an alkyne into the carbon skeleton. rsc.org These highly functionalized molecules can serve as building blocks in cycloaddition reactions. rsc.org

Modern cross-coupling reactions, such as the Suzuki coupling, are invaluable for creating functionalized analogs. This methodology can be used to append various aryl or heterocyclic C-rings to the phenyl group of an oxazolidinone scaffold, demonstrating a powerful way to generate libraries of compounds for screening purposes. nih.gov The synthesis often starts with a halogenated precursor, which is then coupled with a wide range of boronic acids or esters. nih.gov The development of methods for preparing polyfunctional organometallic reagents, such as those of magnesium and zinc, has also greatly expanded the ability to create diverse and complex functionalized molecules from simple precursors. uni-muenchen.de

Green Chemistry Approaches in Synthetic Design

The development of synthetic methodologies for valuable chemical compounds is increasingly guided by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. frontiersin.org For the synthesis of this compound, these principles have been applied to devise more environmentally benign and efficient routes, focusing on the use of alternative reaction media, development of sustainable catalysts, and maximization of atom economy.

Solvent-Free and Aqueous Media Syntheses

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. Green chemistry seeks to replace these with safer alternatives like water or to eliminate the need for a solvent altogether.

Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Its use in organic synthesis can, however, be challenging due to the poor solubility of many organic reagents. Despite this, methods are being developed to facilitate reactions in aqueous media. For instance, the use of dodecylphosphonic acid (DPA) as a catalyst has been shown to be effective for Friedländer synthesis in water, offering high yields and the potential for catalyst recycling. researchgate.net While not directly applied to this compound, this approach demonstrates the feasibility of using water as a medium for complex organic transformations. researchgate.net Similarly, multicomponent reactions (MCRs), which combine three or more reactants in a single step, have been successfully performed in water, sometimes facilitated by sonification or specialized catalysts like β-cyclodextrin, to produce complex molecules with high efficiency. frontiersin.org The development of cobalt complexes as catalysts for light-driven reductions of aromatic olefins in aqueous solutions further underscores the potential of this medium for sustainable chemical synthesis. rsc.org

Solvent-Free Synthesis: Eliminating the solvent entirely represents a significant step towards a greener process. Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, is a prominent solvent-free technique. A notable example is the mechanochemical aerobic oxidative Heck coupling, where polymer-assisted liquid grinding (POLAGs) using cyclodextrins facilitates the reaction. rsc.org This method avoids bulk solvents, reduces waste, and can lead to different product selectivities compared to solution-based reactions. rsc.org Another approach involves using one of the reactants in excess to act as both the solvent and a reagent, as seen in the synthesis of N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamides where acetic anhydride served this dual role. scielo.org.co

Catalyst Development for Sustainable Production

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher selectivity and efficiency under milder conditions, often with reduced waste. dokumen.pub The development of novel catalysts is crucial for the sustainable production of this compound and related compounds.

Recyclable Catalysts: A key aspect of sustainable catalysis is the ability to recover and reuse the catalyst. Solid-supported catalysts or those soluble in a specific phase (like an aqueous phase) can be easily separated from the reaction mixture. For example, dodecylphosphonic acid (DPA) has been demonstrated as a recyclable catalyst for syntheses in aqueous media or under solvent-free conditions. researchgate.net Similarly, CuFe2O4 nanoparticles have been used as a magnetically recoverable catalyst for the synthesis of quinoline (B57606) derivatives in water, showcasing a practical approach to catalyst recycling. researchgate.net

Efficient Transition Metal Catalysis: Transition metals, particularly palladium, are versatile catalysts for C-C bond formation. rsc.org Research focuses on developing highly active palladium catalyst systems that can operate under mild conditions with high turnover numbers. rsc.org For instance, palladium-catalyzed intramolecular hydroxycarbonylation of hexenols has been used to create tetrahydropyran (B127337) derivatives, a structure related to the potential cyclization products of this compound. rsc.org Molybdenum complexes have also been developed as air-stable catalysts for the selective isomerization of terminal alkenes, a reaction that can be crucial for controlling the position of the double bond in molecules like this compound with high atom economy. acs.org

Photocatalysis: Visible-light photocatalysis is an emerging green technology that uses light to drive chemical reactions, often at ambient temperature and pressure. thieme-connect.com This approach can enable the synthesis of unsaturated ketones from cyclopropanols in a stoichiometric oxidant-free manner, representing a clean and energy-efficient synthetic route. thieme-connect.com

The table below summarizes various catalytic systems relevant to green synthetic design.

| Catalyst System | Reaction Type | Key Green Feature | Related Product/Application | Source |

| Dodecylphosphonic Acid (DPA) | Friedländer Synthesis | Recyclable, works in water and solvent-free | Poly-substituted Quinolines | researchgate.net |

| Polymer-Assisted Grinding (α-CD) | Oxidative Heck Coupling | Solvent-free (mechanochemical) | (E)-6-phenylhex-5-en-1-ol | rsc.org |

| Molybdenum(0) Complex | Alkene Isomerization | High atom economy, positional selectivity | (Z)-2-Alkenes from terminal alkenes | acs.org |

| Cu(bathocuproine)(Xantphos) | Photoredox Catalysis | Uses visible light, oxidant-free | Linear Unsaturated Ketones | thieme-connect.com |

| Pd(OAc)2/CataCXium® A | Carbonylative Suzuki Coupling | One-pot, two-step reaction | Suprofen, Ketoprofen | rsc.org |

Atom-Economy and Waste Minimization Strategies

Atom economy, a concept introduced by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. uniroma1.it A high atom economy indicates minimal waste generation.

Atom-Economical Reactions: Reactions such as isomerizations, multicomponent reactions, and additions are inherently atom-economical as they incorporate most or all of the starting materials into the product. The molybdenum-catalyzed isomerization of terminal alkenes to internal (Z)-2-alkenes is a prime example of achieving positional and geometrical control with maximum atom economy. acs.org An atom-economical synthesis giving access to functionalized diorganoboronates has been reported as a pathway to producing α-substituted β,γ-unsaturated ketones like this compound. uni-muenchen.de

Green Chemistry Metrics: To quantify the "greenness" of a chemical process, several metrics have been developed beyond atom economy. These provide a more holistic view of a process's environmental impact.

| Metric | Description | Significance for Green Chemistry |

| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% uniroma1.it | Measures the intrinsic efficiency of a reaction in converting atoms from reactants to products. |

| E-Factor | Total mass of waste / Mass of product dokumen.pub | Highlights the amount of waste generated per kilogram of product, aiming for a value close to zero. |

| Reaction Mass Efficiency (RME) | Mass of desired product / Total mass of reactants rsc.org | Provides a more practical measure of efficiency than atom economy by considering reaction yield. |

| Process Mass Intensity (PMI) | Total mass input (reactants, solvents, reagents) / Mass of final product rsc.org | A holistic metric that assesses the overall efficiency of an entire process, including workup and purification. |

Reactivity Profiles and Chemical Transformations of 1 Phenylhex 5 En 1 One

Photochemical Reactivity

The photochemical behavior of 1-phenylhex-5-en-1-one is characterized by its propensity to undergo intramolecular cyclizations and rearrangements upon exposure to ultraviolet (UV) light. These reactions often proceed through radical intermediates and can lead to a variety of complex molecular architectures.

Intramolecular Photoinduced Cyclizations

Upon UV irradiation, this compound can undergo intramolecular photoinduced cyclizations. For instance, photolysis of this compound, which can be formed from the photoreaction of 1,8-diphenyloctane-1,8-dione, yields products such as 2-vinyl-1-phenylcyclobutan-1-ol and 1-phenylcyclohex-3-en-1-ol. researchgate.net This reactivity highlights the compound's ability to form new cyclic structures through the interaction of its excited state with the terminal alkene. The formation of these products is a result of intramolecular hydrogen abstraction and subsequent radical recombination pathways.

Photo-Fries Rearrangements and Related Cleavage Reactions

The Photo-Fries rearrangement is a photochemical reaction that can convert a phenyl ester into hydroxy aryl ketones through a radical mechanism. wikipedia.org While this compound is a ketone and not a phenyl ester, related photochemical cleavage reactions are observed. Upon prolonged photoirradiation, this compound can undergo secondary photoreactions. researchgate.net One significant fragmentation pathway observed in mass spectrometry studies is the McLafferty rearrangement, which involves the elimination of a 1,3-butadiene (B125203) molecule. researchgate.net Another energetically favored fragmentation is the loss of an ethyl radical. researchgate.net These cleavage reactions demonstrate the lability of the bonds within the molecule under photochemical conditions. The Photo-Fries rearrangement itself is known to be possible even with deactivating substituents on the aromatic group and proceeds via a radical mechanism, which can offer insight into the reactivity of the phenyl ketone moiety in this compound under photolytic conditions. wikipedia.org

Product Divergence and Selectivity in Photoreactions

The products obtained from the photoreactions of 1-phenylalk-n-en-1-ones, including this compound, can vary depending on the length of the methylene (B1212753) chain. researchgate.net For this compound, photolysis leads to a mixture of products including acetophenone (B1666503), buta-1,3-diene, 1-phenylhex-4-en-1-one, 2-vinyl-1-phenylcyclobutan-1-ol, and 1-phenylcyclohex-3-en-1-ol. researchgate.net This divergence in products underscores the competition between different photochemical pathways, such as cyclization, rearrangement, and cleavage. The selectivity of these reactions can be influenced by factors such as the solvent and the specific photochemical conditions employed. For example, in the classic Photo-Fries rearrangement, the ratio of ortho and para products can be influenced by reaction conditions. wikipedia.org

Cyclization and Annulation Reactions

This compound is a versatile substrate for various cyclization and annulation reactions, which are fundamental processes in the synthesis of cyclic and polycyclic compounds. These transformations can be promoted by different types of catalysts and reaction conditions, leading to a range of heterocyclic and carbocyclic structures.

Intramolecular Cyclization Pathways (e.g., Prins Cyclization, Radical Cyclization)

Intramolecular cyclization of derivatives of this compound is a key strategy for synthesizing cyclic ethers. The Prins cyclization, which typically involves the reaction of an aldehyde with a homoallylic alcohol, has been adapted for related systems. For example, the Prins cyclization of a derivative, 3-hydroxy-1-phenylhex-5-en-1-one, is a crucial step in the synthesis of tetrahydropyran (B127337) rings. researchgate.net This reaction allows for the controlled formation of multiple stereogenic centers. researchgate.net

Radical cyclizations also play a significant role in the reactivity of this compound. The fragmentation of this compound in the gas phase involves radical cations and can lead to cyclized products. researchgate.net Specifically, an intermediate distonic ion can cyclize to form an ionized ethyl-alpha-dihydronaphthol, which then loses an ethyl radical to yield protonated alpha-naphthol. researchgate.net Furthermore, carbanions derived from related structures like 2-phenylhex-5-enenitrile undergo intramolecular reactions with peroxides to form substituted tetrahydrofurans and tetrahydropyrans. acs.org

The table below summarizes key intramolecular cyclization reactions involving derivatives of this compound.

| Reaction Type | Substrate Derivative | Key Reagents/Conditions | Product Type | Ref. |

| Prins Cyclization | 3-Hydroxy-1-phenylhex-5-en-1-one | Acid catalyst | Tetrahydropyran | researchgate.net |

| Radical Cyclization | This compound | Mass Spectrometry (metastable ions) | Protonated α-naphthol | researchgate.net |

| Anionic Cyclization | 2-Phenylhex-5-enenitrile | Peroxides | Substituted Tetrahydropyran | acs.org |

[4+2] Annulation and Cycloaddition Reactions

This compound and its derivatives are valuable partners in [4+2] annulation and other cycloaddition reactions. A notable example is the DMAP-catalyzed [4+2] annulation of 5-phenylhex-5-en-2-ynoates with electron-poor alkenes. scribd.com This reaction proceeds with high regio- and diastereoselectivity to produce exocyclic olefinic cyclohexenes. scribd.com The hex-5-en-2-ynoate acts as a C4 synthon, reacting at its β- and ε-carbons. scribd.com

While direct Diels-Alder reactions involving this compound as the diene are less common, related structures demonstrate the potential for such transformations. For instance, vinylallenes generated from 1,6-diynes can undergo intramolecular [4+2] cycloadditions with unactivated cyano groups to form polycyclic pyridine (B92270) derivatives. mit.edu This highlights the versatility of the hexene framework in cycloaddition cascades.

The table below outlines a key [4+2] annulation reaction involving a derivative of this compound.

| Reaction Type | Substrate Derivative | Reagents | Product Type | Selectivity | Ref. |

| [4+2] Annulation | 5-Phenylhex-5-en-2-ynoate | DMAP, electron-poor alkenes | Exocyclic olefinic cyclohexenes | High regio-, diastereo-, and E/Z selectivity | scribd.com |

Enantioselective Cyclizations of Unsaturated Ketone Analogs

The enantioselective cyclization of unsaturated ketones is a powerful strategy for the synthesis of chiral cyclic compounds. Various organocatalytic methods have been developed to achieve high enantioselectivity in these transformations. For instance, the use of chiral bifunctional thiourea-based catalysts has proven effective in formal inverse electron demand aza-Diels-Alder reactions of β,γ-unsaturated ketones with benzofuran-derived azadienes, yielding benzofuran (B130515) derivatives with an appended tetrahydropyridine (B1245486) ring in good yields (51–94%) and high enantioselectivities (90–96% ee). beilstein-journals.org

Another approach involves the use of Cinchona alkaloid-derived thioureas to catalyze the (3 + 2) cycloaddition of α,β-unsaturated imines with 3-isothiocyanatooxindoles. beilstein-journals.org This method allows for the synthesis of spirocyclic derivatives with excellent yields and stereoselectivities. beilstein-journals.org Furthermore, guanidine (B92328) catalysts have been employed in the enantioselective (4 + 1) cyclization of benzofuran-derived azadienes with 3-chlorooxindoles, affording chiral spirooxindole derivatives. beilstein-journals.org

While direct examples involving this compound are not explicitly detailed in the provided sources, the reactivity of analogous unsaturated ketones suggests its potential as a substrate in similar enantioselective cyclization reactions. The principles of activating α,β-unsaturated systems with chiral organocatalysts can be broadly applied. beilstein-journals.orgmdpi.com

Transition Metal-Catalyzed Transformations

Transition metals play a pivotal role in catalyzing a wide array of transformations involving this compound and related unsaturated ketones. These reactions often proceed with high efficiency and selectivity, providing access to a diverse range of molecular structures.

Palladium(II)-catalyzed reactions are instrumental in constructing complex cyclic systems. A notable example is the diastereoselective synthesis of 2,6-cis-tetrahydropyranyl acetic acids from hexenols through an intramolecular hydroxycarbonylation process. This domino reaction involves a Pd-catalyzed cyclization, followed by carbonylation and hydroxylation. researchgate.net For instance, the O-TBDPS protected 1-phenylhex-5-en-1,3-diol has been utilized as a substrate in such a sequence, highlighting the applicability of this methodology to analogs of this compound. researchgate.net These transformations are typically carried out using a catalytic system of PdCl2, CuCl2, and NaOAc in acetic acid under a carbon monoxide atmosphere. researchgate.net The development of catalyst systems using molecular oxygen as the terminal oxidant further enhances the utility of these reactions. nih.gov

Rhodium catalysts are well-known for their ability to mediate carbene transfer reactions, including cyclopropanation and C-H insertion. In the context of unsaturated ketones, rhodium porphyrin complexes have been used to catalyze the intramolecular reaction of diazoketone precursors. For example, 1-diazo-3,3-dimethyl-5-phenylhex-5-en-2-one, an analog of this compound, undergoes intramolecular cyclopropanation to yield 3,3-dimethyl-5-phenylbicyclo[3.1.0]hexan-2-one and a C-H insertion product. mdpi.comresearchgate.net The ratio of these products can be influenced by external factors such as interfacial electric fields. researchgate.net Rhodium catalysts, such as RhCl(PPh3)3, have also been shown to catalyze the linear codimerization of alkyl phenyl ketenes with internal alkynes to produce dienones. nih.gov

Molybdenum complexes are effective catalysts for the isomerization of terminal alkenes to internal alkenes. Air-stable molybdenum(0) complexes, such as cis-Mo(CO)4(PPh3)2, in the presence of a cocatalyst like p-toluenesulfonic acid (TsOH), can selectively isomerize terminal alkenes to the corresponding (Z)-2-alkenes. acs.orgresearchgate.net The reaction is believed to proceed through a molybdenum hydride species. acs.orgresearchgate.net While direct isomerization of this compound is not explicitly documented, the methodology has been successfully applied to a variety of functionalized terminal alkenes, suggesting its potential applicability. acs.org Molybdenum carbonyl complexes have also been utilized in the hydrosilylation of α,β-unsaturated carbonyl compounds. acs.org

Table 1: Molybdenum-Catalyzed Isomerization of Terminal Alkenes

| Substrate | Catalyst System | Product | Yield (%) | Z:E Ratio |

|---|---|---|---|---|

| 1-Hexene | cis-Mo(CO)4(PPh3)2 / TsOH | 2-Hexene | High | Favors Z |

| 1-Octene | cis-Mo(CO)4(PPh3)2 / TsOH | 2-Octene | 87 | 5.1:1 |

Zinc-based catalysts have emerged as powerful tools for enantioselective transformations of unsaturated ketones. Chiral polybinaphthyl zinc complexes, for example, catalyze the asymmetric epoxidation of α,β-unsaturated ketones with high enantioselectivity. acs.org Dinuclear zinc catalysts have also been employed in a variety of asymmetric reactions, including aldol (B89426) and Mannich reactions, by activating both the nucleophile and the electrophile within the same chiral environment. nih.gov

Furthermore, zinc catalysts are effective in the reductive aldol reaction of ketones with acrylates to produce β-hydroxy esters with high enantioselectivity. researchgate.net Zinc acetate (B1210297), in particular, has been used for the chemoselective reduction of α,β-unsaturated ketones to the corresponding allylic alcohols. mdpi.com An enantioselective conjugate addition of a zinc homoenolate, generated from a cyclopropanol, to α,β-unsaturated ketones has also been developed, leading to the formation of highly substituted cyclopentene (B43876) derivatives with good to high enantioselectivities. chemrxiv.org

Table 2: Zinc-Catalyzed Enantioselective Conjugate Addition

| Cyclopropanol | Enone | Catalyst System | Solvent | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|---|

| 1-Phenylcyclopropanol | Chalcone | Et2Zn / Chiral Amino Alcohol | Toluene | 85 | 93:7 |

| 1-Phenylcyclopropanol | Chalcone | Et2Zn / Chiral Amino Alcohol | DMPU | 89 | 95:5 |

Indium(III) catalysts, particularly indium(III) triflate (In(OTf)3), are effective in promoting various organic transformations, including the formation of oxygen-containing heterocycles (oxacycles). syncatmeth.es For instance, In(OTf)3 catalyzes the [3+2] annulation reaction of alkenes with α,β-unsaturated keto-carboxylic acid derivatives to synthesize γ-butyrolactones. chemrxiv.org This method allows for the selective formation of C3-butyrolactone substituted oxindole (B195798) derivatives in good yields. chemrxiv.org

Indium metal also promotes the Barbier-type allenylation of glyoxals to produce bis(α-hydroxyallenes), which can then undergo gold-catalyzed cyclization to form various oxacycles. csic.es Indium(III) halides have been shown to catalyze the hydroalkoxylation of ortho-alkynylphenols to yield benzo[b]furans and the intramolecular hydroarylation of aryl propargyl ethers. syncatmeth.es Additionally, indium-catalyzed 2-alkenylation of 1,3-dicarbonyl compounds with unactivated alkynes provides a mild and efficient route to 2-alkenylated 1,3-dicarbonyl compounds. organic-chemistry.org An indium-promoted lactonization of (indol-3-yl)-2-oxoacetaldehydes has also been developed for the synthesis of substituted γ-methylenebutenolides in an aqueous environment. rsc.org

Zinc-Catalyzed Enantioselective Transformations

Rearrangement Reactions

The structural features of this compound, namely the carbonyl group and the terminal alkene, make it a substrate for several notable rearrangement reactions, which are often studied under specific conditions such as those found in mass spectrometry.

McLafferty Rearrangement and Mechanistic Studies

The McLafferty rearrangement is a well-documented fragmentation reaction in mass spectrometry for molecules containing a keto-group. wikipedia.org In the case of this compound, this rearrangement has been studied in detail using mass analyzed ion kinetic energy (MIKE) spectrometry. researchgate.netresearchgate.net These studies, which utilized deuterium (B1214612) and carbon-13 labeled derivatives, revealed that the McLafferty rearrangement is a significant reaction channel for the metastable molecular ions of this compound. researchgate.netresearchgate.net

The primary mechanism involves the transfer of a γ-hydrogen atom to the carbonyl group, followed by β-cleavage. wikipedia.org For this compound, this results in the elimination of a 1,3-butadiene molecule. researchgate.net However, mechanistic studies have shown that the fragmentation is more complex, proceeding through intermediate ion/neutral complexes. researchgate.net

A competing and energetically more favorable fragmentation pathway corresponds to the loss of an ethyl radical. researchgate.netresearchgate.net The analysis of MIKE spectra provides critical data on these competing reaction channels.

| Reaction Type | Description | Key Finding | Experimental Method |

| McLafferty Rearrangement | Fragmentation of the molecular ion via γ-hydrogen transfer. | Elimination of a 1,3-butadiene molecule. researchgate.net | Mass Analyzed Ion Kinetic Energy (MIKE) Spectrometry. researchgate.netresearchgate.net |

| Competing Fragmentation | Alternative fragmentation pathway of the molecular ion. | Loss of an ethyl radical, which is energetically favored over the McLafferty rearrangement. researchgate.netresearchgate.net | Mass Analyzed Ion Kinetic Energy (MIKE) Spectrometry. researchgate.netresearchgate.net |

Oxidation and Reduction Chemistry

The chemical reactivity of this compound is dictated by its two primary functional groups: the ketone and the terminal alkene. Both groups can undergo oxidation and reduction, often with selectivity depending on the reagents and conditions employed.

Oxidation: The alkene moiety is susceptible to oxidative cleavage. For instance, ozonolysis followed by a reductive workup would be expected to cleave the double bond, yielding a shorter-chain keto-aldehyde. Stronger oxidizing agents could potentially oxidize the terminal carbon to a carboxylic acid. The phenyl-substituted ketone is generally stable to oxidation, although harsh conditions can lead to degradation.

Reduction: Selective reduction of either the ketone or the alkene is synthetically valuable. The carbonyl group can be reduced to a secondary alcohol, 1-phenylhex-5-en-1-ol, using hydride reagents such as sodium borohydride (B1222165) or lithium aluminium hydride. rsc.org

Conversely, the alkene can be selectively reduced through catalytic hydrogenation. vaia.com Using a catalyst like palladium on carbon (Pd/C) with hydrogen gas would typically reduce the carbon-carbon double bond to yield 1-phenylhexan-1-one. Careful selection of catalysts, such as Lindlar's catalyst for alkynes, allows for partial reductions, highlighting the importance of reagent choice in achieving desired selectivity between the two functional groups. vaia.com

The following table summarizes potential oxidation and reduction reactions for this compound.

| Transformation | Functional Group | Reagents | Expected Product |

| Reduction | Ketone | Sodium Borohydride (NaBH₄) or Lithium Aluminium Hydride (LiAlH₄) | 1-Phenylhex-5-en-1-ol rsc.org |

| Reduction | Alkene | Hydrogen (H₂), Palladium on Carbon (Pd/C) | 1-Phenylhexan-1-one |

| Oxidation | Alkene | 1. Ozone (O₃)2. Dimethyl Sulfide (DMS) | 4-Oxo-4-phenylbutanal |

Mechanistic Investigations and Advanced Computational Studies

Detailed Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for compounds like 1-phenylhex-5-en-1-one involves a multi-faceted approach, combining experimental observation with theoretical modeling to map the transformation pathways.

Intermediates Identification and Characterization

In reactions involving unsaturated ketones such as this compound, the identification of transient intermediates is crucial for understanding the reaction pathway. For instance, in metal-catalyzed reactions, organometallic species can be proposed as intermediates. In a study on a related cobalt-catalyzed carbonylation, the formation of an alkoxycarbonyl cobalt complex was identified. escholarship.org For reactions like halolactonization, the mechanism is often understood to proceed through ionic intermediates, such as a haliranium ion. researchgate.net The characterization of such fleeting species often relies on spectroscopic techniques and comparison with computational models.

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies provide quantitative data on reaction rates and energy changes, offering deep insights into the feasibility and mechanism of a reaction. For example, in the isomerization of terminal alkenes, kinetic and thermodynamic control can lead to different product distributions. acs.org A study on the trapping reactions of 1,2-cyclohexadiene, a reactive intermediate, demonstrated a switch from kinetic to thermodynamic control at higher temperatures, favoring the more stable product. ualberta.ca While specific data for this compound is not extensively documented, such principles govern its reactive behavior.

Application of Isotopic Labeling in Mechanistic Analysis

Isotopic labeling is a powerful tool for tracing the path of atoms throughout a chemical reaction, thereby clarifying the mechanism. By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹³C for ¹²C, or deuterium (B1214612) for hydrogen), chemists can track the bond-forming and bond-breaking steps. For example, in a study of cobalt-catalyzed reactions, ¹³C labeling was used to confirm the origin of a carbonyl group in the product. escholarship.org Similarly, the use of D₂O in a reaction involving an organonickel intermediate led to the incorporation of deuterium in the final product, supporting the proposed protonation step. researchgate.net

Theoretical and Computational Chemistry

Computational chemistry provides indispensable tools for predicting and understanding the behavior of molecules like this compound at an electronic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. It has been employed to study compounds structurally related to this compound. For instance, a conformational analysis of N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamides was conducted using the B3LYP functional with the 6-31+G(2d,p) basis set to determine the preferred molecular structures and understand intramolecular interactions. scielo.org.co DFT calculations are also used to predict the stability of reaction intermediates and the energy barriers of transition states, which helps to rationalize experimental outcomes. soton.ac.ukdiva-portal.org

Table 1: Representative DFT Functionals and Basis Sets in Related Studies

| Study Subject | DFT Functional | Basis Set | Application | Reference |

| N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamides | B3LYP | 6-31+G(2d,p) | Conformational Analysis | scielo.org.co |

| Permanganate-mediated Oxidative Cyclisation | M06-2X | aug-cc-pVDZ/ECP | Mechanistic Investigation | soton.ac.uk |

| Iodocyclization Reactions | Not specified | Not specified | Ground State Calculation | diva-portal.org |

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations offer a way to observe the time evolution of a molecular system, providing a dynamic picture of reaction pathways. This technique can reveal the motions of atoms as a reaction proceeds, including the formation and breaking of bonds. For example, ab initio metadynamics, a form of MD, has been used to study the full dynamic trajectory of halolactonization reactions, revealing the explicit role of solvent molecules and noncovalent interactions that direct the stereochemical outcome. researchgate.netrsc.org While specific MD simulations for this compound are not prominent in the literature, these methods are critical in modern mechanistic studies to understand complex reaction dynamics. soton.ac.uk

Conformational Landscape Analysis and Intramolecular Interactions

The conformational flexibility of this compound, arising from the rotatable bonds of its hexenyl chain and the orientation of the phenyl group, gives rise to a complex potential energy surface with multiple conformers. While direct, comprehensive conformational analysis of this compound is not extensively documented in dedicated studies, valuable insights can be drawn from computational and experimental investigations of structurally related molecules, particularly N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamides. scielo.org.coscielo.org.co

Computational studies on these derivatives, employing methods such as Density Functional Theory (DFT) with the B3LYP functional and the 6-31+G(2d,p) basis set, have been instrumental in elucidating the preferred conformational structures. scielo.org.coscielo.org.co These theoretical calculations, when correlated with experimental Nuclear Magnetic Resonance (NMR) data, provide a powerful approach to understanding the conformational landscape. scielo.org.coscielo.org.co For instance, the analysis of dihedral angles within the allylic system, compared between computational models and values derived from ¹H-NMR data using the Garbisch equation, has successfully identified stable conformers. scielo.org.coscielo.org.co

In such systems, intramolecular interactions play a crucial role in stabilizing certain conformations. A key interaction anticipated in this compound is the π-π stacking between the phenyl ring and the carbon-carbon double bond of the hexenyl chain. nih.govnih.gov The parallel alignment of these two π-systems can lead to a folded conformation being significantly populated. The strength of this interaction can be influenced by substituents on the aromatic ring, with electron-withdrawing groups potentially enhancing the interaction. nih.gov Studies on analogous systems have shown that the distance between the centroid of the aromatic ring and the midpoint of the C=C double bond in these stacked conformations is typically in the range of 3.25–3.31 Å. nih.gov

Furthermore, the presence of different conformers can be experimentally observed through NMR spectroscopy, where phenomena like signal duplicity in ¹H and ¹³C spectra can indicate the co-existence of multiple conformational isomers in solution. scielo.org.coscielo.org.co In the case of N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamides, the existence of two distinct conformers was confirmed and fully characterized using 2D-NMR experiments (COSY, HSQC, and HMBC), with intramolecular interactions being responsible for the observed chemical shift differences. scielo.org.co While these findings pertain to a derivative, they strongly suggest that similar intramolecular forces and conformational equilibria are at play in this compound.

| Interaction Type | Description | Supporting Evidence |

|---|---|---|

| π-π Stacking | Interaction between the phenyl ring and the terminal alkene. | Observed in structurally similar flexible bisarenes. nih.govnih.gov |

| Dipole-Dipole | Interactions involving the carbonyl group. | Inferred from computational models of related ketones. |

| Steric Hindrance | Repulsive forces influencing the rotation around single bonds. | A fundamental factor in the conformational analysis of flexible molecules. |

Influence of External Stimuli on Reactivity and Selectivity

The reactivity and selectivity of chemical transformations involving this compound and its derivatives can be significantly modulated by external stimuli. One of the most innovative approaches in this domain is the application of external electric fields to influence the course of a reaction.

Catalysis under External Electric Fields

While direct studies on this compound under external electric fields are not available, seminal research on a closely related substrate, 1-diazo-3,3-dimethyl-5-phenylhex-5-en-2-one, provides compelling evidence for the profound impact of such stimuli. scielo.org.costanford.educsic.espsu.edunih.gov In these studies, the intramolecular reaction of the diazoketone, catalyzed by rhodium porphyrins, was investigated in the presence of an interfacial electric field. This reaction yields two primary products: a cyclopropanation product and a C-H insertion product. scielo.org.costanford.educsic.espsu.edunih.gov

The experimental setup typically involves a reaction vessel where the walls are silicon electrodes coated with a thin dielectric layer (e.g., Al₂O₃ or TiO₂). scielo.org.cocsic.espsu.edunih.gov The rhodium porphyrin catalyst is localized at this dielectric-electrolyte interface. By applying a voltage across these electrodes, a controlled interfacial electric field is generated. scielo.org.cocsic.espsu.edunih.gov

The key finding from these investigations is that the product selectivity is highly dependent on the applied voltage and the nature of the dielectric surface. scielo.org.cocsic.espsu.edunih.gov For instance, in the absence of an applied voltage, the ratio of the cyclopropanation product to the insertion product was approximately 10:1. scielo.org.cocsic.espsu.edunih.gov

Influence of Dielectric Surface and Voltage:

On a TiO₂ surface: Applying a voltage led to a significant increase in the ratio of the cyclopropanation product to the insertion product, reaching over 100:1. This suggests that the insertion pathway is almost entirely suppressed under these conditions. scielo.org.cocsic.espsu.edunih.gov

On an Al₂O₃ surface: In contrast, applying a voltage on an alumina (B75360) surface caused a decrease in the product ratio, favoring the insertion product. The ratio could be inverted to as low as 1:2. scielo.org.cocsic.espsu.edunih.gov

This voltage-induced change in selectivity is attributed to a field-dipole effect. The external electric field interacts differently with the dipole moments of the transition states leading to the two different products. By stabilizing one transition state over the other, the electric field effectively alters the activation energies for the competing pathways, thereby controlling the product distribution. scielo.org.cocsic.espsu.edunih.govnih.gov The magnitude of this effect was found to be substantial, with an 8-fold change in selectivity observed in some cases. csic.es

These findings demonstrate a powerful principle: external electric fields can serve as a "smart" reagent to steer the course of a catalytic reaction, offering a level of control that is often difficult to achieve through conventional chemical means. Although this research was conducted on a diazo derivative, it lays a strong foundation for future explorations into controlling the reactivity of other ketones, including this compound, through the application of external electric fields.

| Dielectric Surface | Applied Voltage | Product Ratio (Cyclopropanation:Insertion) | Reference |

|---|---|---|---|

| - | 0 V | ~10:1 | scielo.org.cocsic.espsu.edunih.gov |

| TiO₂ | Applied | >100:1 | scielo.org.cocsic.espsu.edunih.gov |

| Al₂O₃ | Applied | 1:2 | scielo.org.cocsic.espsu.edunih.gov |

Advanced Spectroscopic and Spectrometric Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Research

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the carbon-hydrogen framework of an organic compound. High-resolution 1D and 2D NMR experiments provide precise information on the chemical environment, connectivity, and spatial proximity of atoms within the 1-Phenylhex-5-en-1-one molecule.

High-Resolution 1H and 13C NMR for Complex Structure Determination

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the primary methods for verifying the structure of this compound. The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic, vinylic, and aliphatic protons. The protons on the phenyl ring typically appear as a complex multiplet in the downfield region (δ 7.4-8.0 ppm). The vinylic protons of the terminal double bond show distinct signals, with the internal proton (at C-5) appearing as a complex multiplet and the terminal protons (at C-6) appearing as doublets or doublets of doublets. The aliphatic protons in the chain show signals at intermediate chemical shifts, with those adjacent to the carbonyl group (C-2) being the most deshielded.

While a complete, formally published high-resolution spectrum is not consistently available across all literature, partial data has been reported in research contexts.

Interactive Table 1: Reported and Expected ¹H NMR Data for this compound Note: This table combines reported data with theoretically expected values for a comprehensive overview.

| Proton Assignment | Number of Protons | Expected Chemical Shift (δ ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| H-2', H-6' (ortho-Ar) | 2H | ~7.95 | Multiplet (or d) | Most deshielded aromatic protons, adjacent to C=O. |

| H-3', H-4', H-5' (meta, para-Ar) | 3H | ~7.45-7.60 | Multiplet | Overlapping signals for remaining aromatic protons. |

| H-5 | 1H | ~5.75-5.90 | ddt (ddt) | Complex splitting due to coupling with H-6 (cis & trans) and H-4. |

| H-6 (trans) | 1H | ~5.05 | ddt (ddt) | Vinylic proton trans to the alkyl chain. |

| H-6 (cis) | 1H | ~4.98 | ddt (ddt) | Vinylic proton cis to the alkyl chain. |

| H-2 | 2H | ~2.99 | t | Protons alpha to the carbonyl group. |

| H-4 | 2H | ~2.20 | q (quartet) | Allylic protons, coupled to H-3 and H-5. |

The ¹³C NMR spectrum would complement this data, showing distinct signals for the carbonyl carbon (~199-200 ppm), the aromatic carbons (128-137 ppm), the vinylic carbons (~115 and ~138 ppm), and the three distinct aliphatic carbons.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting the adjacent aliphatic protons: H-2 with H-3, H-3 with H-4, and H-4 with the vinylic proton H-5. It would also confirm the coupling between the vinylic protons at C-5 and C-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to. It is invaluable for assigning carbon signals based on their known proton assignments. For instance, the proton signal at ~2.99 ppm (H-2) would show a cross-peak to the carbon signal for C-2.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for connecting different parts of the molecule. Key HMBC correlations for this compound would include:

The ortho-aromatic protons (H-2', H-6') to the carbonyl carbon (C-1).

The protons at C-2 to the carbonyl carbon (C-1) and to C-3 and C-4.

The vinylic protons at C-6 to the carbon at C-4, confirming the end of the four-carbon chain.

NOESY (Nuclear Overhauser Effect SpectroscopY): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. For a flexible molecule like this compound, NOESY could provide insights into its preferred conformations in solution by showing spatial proximity between non-adjacent protons.

While specific 2D NMR studies for this compound are not widely published, the application of these techniques to similar structures, such as N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamides, has been used to fully elucidate their isomeric structures and conformations. scielo.org.coscielo.org.co

Dynamic NMR Studies for Conformational Isomers

The single bonds within the aliphatic chain of this compound allow for considerable conformational flexibility. Rotation around the C-C and C-Ar bonds can lead to various conformational isomers (conformers) that may interconvert rapidly at room temperature. unibas.it

Dynamic NMR (DNMR) involves recording NMR spectra at variable temperatures. researchgate.net At low temperatures, the rotation around certain bonds can be slowed on the NMR timescale, causing previously equivalent nuclei to become distinct. unibas.it This can lead to the broadening and eventual splitting of a single peak into multiple peaks, one for each populated conformer. thermofisher.com For this compound, DNMR studies could potentially be used to:

Investigate the rotational barrier around the bond between the carbonyl carbon and the phenyl ring.

Study the equilibrium between different staggered conformations of the hexene chain.

Although specific DNMR studies on this compound are not prominent in the literature, the methodology is well-established for analyzing the conformational dynamics of both acyclic ketones and other flexible molecules. researchgate.netacs.org

Mass Spectrometry for Fragmentation Analysis and Molecular Weight Confirmation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to confirm the molecular weight and to deduce structural features from the fragmentation pattern.

A detailed study of the fragmentation of this compound has been conducted using mass-analyzed ion kinetic energy (MIKE) spectrometry. researchgate.net This analysis revealed two primary fragmentation pathways for the molecular ion (M⁺˙, m/z 174). researchgate.net

McLafferty Rearrangement: A characteristic fragmentation for ketones with a sufficiently long alkyl chain. This involves the abstraction of a γ-hydrogen by the carbonyl oxygen, followed by cleavage of the α-β bond to eliminate a neutral alkene. For this compound, this results in the elimination of 1,3-butadiene (B125203) (C₄H₆), producing the radical cation of acetophenone (B1666503) enol at m/z 120. researchgate.net

Loss of an Ethyl Radical: An even more energetically favored fragmentation pathway involves the loss of an ethyl radical (·C₂H₅). researchgate.net This process is preceded by a complex skeletal rearrangement of the butenyl side chain within an ion/neutral complex. researchgate.net

Interactive Table 2: Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Proposed Origin | Reference |

|---|---|---|---|

| 174 | [C₁₂H₁₄O]⁺˙ | Molecular Ion (M⁺˙) | researchgate.net |

| 145 | [M - C₂H₅]⁺ | Loss of an ethyl radical | researchgate.net |

| 120 | [C₈H₈O]⁺˙ | Product of McLafferty rearrangement (loss of butadiene) | researchgate.net |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, from cleavage of the C-C bond alpha to the ring | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

In many research applications, this compound is synthesized or used within a mixture of other compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for analyzing such mixtures. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for identification. This allows for both the qualitative identification and quantitative analysis of this compound in a sample. rsc.org

High-Resolution Mass Spectrometry (HRMS)

While standard MS provides integer mass-to-charge ratios, High-Resolution Mass Spectrometry (HRMS) can measure m/z values to four or more decimal places. pku.edu.cnrsc.org This high precision allows for the determination of a molecule's exact mass and, consequently, its unambiguous elemental composition. For this compound, the molecular formula is C₁₂H₁₄O. HRMS would be used to confirm this by measuring the exact mass of the molecular ion.

Calculated Exact Mass for [C₁₂H₁₄O+H]⁺: 175.11174

An experimentally measured mass that matches this value to within a few parts per million (ppm) provides definitive confirmation of the compound's elemental formula, distinguishing it from any other isomers or compounds with the same nominal mass. rsc.orgrsc.org

Mass-Analyzed Ion Kinetic Energy (MIKE) Spectrometry for Fragmentation Pathways

Mass-Analyzed Ion Kinetic Energy (MIKE) spectrometry provides profound insights into the fragmentation mechanisms of metastable ions derived from this compound. This technique allows for the detailed study of dissociation pathways that occur in the field-free region of a reverse-geometry mass spectrometer. nih.gov

Research on this compound has identified two primary fragmentation channels for its metastable molecular ions. rsc.org The first is a classic McLafferty rearrangement, which involves the elimination of a neutral 1,3-butadiene molecule. The second, and more energetically favored, pathway is the loss of an ethyl radical. rsc.org

A key finding from the MIKE spectra of isotopically labeled this compound is the evidence of a specific skeletal rearrangement before fragmentation. The analysis indicates that an interchange of the terminal carbon atoms (C-5 and C-6) with the inner carbon atoms (C-3 and C-4) of the butenyl side chain occurs prior to the ethyl radical loss. This rearrangement is explained by the formation of an intermediate ion/neutral complex, composed of an acetophenone enol radical cation and a neutral butadiene molecule. rsc.org An internal return within this complex, where the enol radical cation adds to the diene's remote double bond, facilitates the skeletal scrambling. rsc.org The subsequent loss of an ethyl radical from a cyclized intermediate, an ionized ethyl-α-dihydronaphthol, results in the formation of protonated α-naphthol (m/z 145). rsc.org

Table 1: Key Fragmentation Pathways of this compound Identified by MIKE Spectrometry

| Precursor Ion | Neutral Loss | Fragment Ion (m/z) | Fragmentation Pathway | Source |

|---|---|---|---|---|

| This compound (M+) | 1,3-Butadiene (C4H6) | m/z 120 | McLafferty Rearrangement | rsc.org |

| This compound (M+) | Ethyl Radical (C2H5•) | m/z 145 | Loss via cyclization and rearrangement to form protonated α-naphthol | rsc.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the molecular vibrations of this compound. wikipedia.org Together, they provide a comprehensive vibrational fingerprint, allowing for the identification and confirmation of the compound's key functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The spectrum of this compound displays characteristic absorption bands that confirm its structure. The most prominent peaks include:

Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹, indicating the C-H bonds of the phenyl group.

Aliphatic C-H Stretch: Occurring just below 3000 cm⁻¹, corresponding to the C-H bonds in the hexene chain.

Conjugated Ketone (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1660-1685 cm⁻¹. The conjugation with the phenyl group lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). Data from similar structures, such as (Z)-5-Methyl-1-phenyl-3-(trimethylsilyl)hex-2-en-1-one, show this peak at 1662 cm⁻¹. amazonaws.com

Alkene (C=C) Stretch: A medium intensity band around 1640 cm⁻¹ is characteristic of the terminal vinyl group's carbon-carbon double bond stretch.

Aromatic (C=C) Stretches: Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the phenyl ring.

Alkene (=C-H) Bending: Out-of-plane bending vibrations for the terminal alkene group typically appear as strong bands in the 1000-900 cm⁻¹ region. rsc.org

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (laser). It is particularly sensitive to non-polar, symmetric vibrations, making it an excellent complement to IR. rsc.org While specific experimental Raman data for this compound is not readily available, the expected spectrum would prominently feature:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the phenyl group would produce a strong, sharp signal. Aromatic C=C stretching bands would also be intense.

Alkene (C=C) Stretch: The carbon-carbon double bond of the vinyl group is expected to be a strong Raman scatterer due to its symmetric nature, appearing around 1640 cm⁻¹.

Ketone (C=O) Stretch: The carbonyl stretch is typically weaker in Raman spectra compared to its very strong absorption in IR.

The combination of IR and Raman data allows for unambiguous functional group identification and provides a detailed vibrational fingerprint for the structural characterization of this compound.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Phenyl | Aromatic C-H Stretch | 3100-3000 | Medium | Medium |

| Alkyl Chain | Aliphatic C-H Stretch | 3000-2850 | Medium-Strong | Medium |

| Ketone | C=O Stretch (Conjugated) | 1685-1660 | Strong | Weak-Medium |

| Alkene | C=C Stretch | ~1640 | Medium | Strong |

| Phenyl | Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Strong |

| Alkene | =C-H Out-of-Plane Bend | 1000-900 | Strong | Weak |

Applications of 1 Phenylhex 5 En 1 One in Advanced Synthetic Chemistry

Role as a Versatile Synthetic Intermediate

The strategic placement of the phenyl ketone and the terminal double bond in 1-phenylhex-5-en-1-one allows chemists to employ it in numerous synthetic strategies. The ketone functionality can be readily transformed, for instance, into its corresponding oxime, which serves as a gateway to nitrogen-containing heterocycles through radical cyclization. wikipedia.orgcymitquimica.combiosynth.com Furthermore, the alkene is susceptible to various addition and cyclization reactions. This dual reactivity enables its use in cascade reactions where multiple bonds are formed in a single operation, enhancing synthetic efficiency. Its derivatives, such as 1-phenylhex-5-en-3-ol, are also important intermediates for further functionalization. sigmaaldrich.com The fragmentation patterns of this compound have been studied, revealing a McLafferty rearrangement that eliminates 1,3-butadiene (B125203) and a competing loss of an ethyl radical, which provides insight into its inherent reactivity. ualberta.ca

Construction of Complex Carbocyclic Skeletons

The carbon framework of this compound serves as a template for the synthesis of more elaborate carbocyclic systems, including functionalized five- and six-membered rings as well as more complex fused ring systems.

Syntheses of Functionalized Cyclopentanes and Cyclohexenes

The synthesis of five-membered carbocycles from this compound derivatives is a notable application. A prominent strategy is the Nazarov cyclization, an electrocyclic reaction that transforms divinyl ketones into cyclopentenones. wikipedia.org While this compound itself is not a classic divinyl ketone, its derivatives can be engineered to undergo this powerful ring-forming reaction. wikipedia.orguvm.edunii.ac.jp For instance, Lewis acid-mediated reactions of related β-hydroxy-α-diazo carbonyls can generate vinyl cation intermediates that cyclize to form cyclopentenone rings. nii.ac.jp

Another approach involves radical cyclizations. Research has shown that nucleophile-driven 5-endo-trig cyclizations, once considered disfavored, can be achieved with specifically activated substrates, such as those containing fluorinated alkene moieties, to produce functionalized cyclopentanes. umich.edu

Access to Bicyclic and Polycyclic Systems

Beyond simple monocycles, derivatives of this compound are precursors to bicyclic and polycyclic structures. For example, a synthetic route involving a derivative of this ketone has been used to prepare a 1-((1R,4R)-bicyclo[2.2.2]oct-5-en-2-yl)ethanone, demonstrating access to bridged ring systems. ku.edu

In some reactions designed to form heterocycles, carbocyclic bicyclic systems can emerge as byproducts, highlighting alternative reaction pathways. During an iodine-catalyzed pyran synthesis from a related γ-alkenyl ketone, a tetrahydronaphthalene derivative was formed as a minor product through a Friedel-Crafts-type alkylation. umich.edu Furthermore, the synthesis of bicyclic lactones has been achieved from precursors structurally similar to this compound, indicating its potential in building fused ring systems. scielo.org.co

Enabling Synthesis of Diverse Heterocyclic Frameworks

Perhaps the most extensive application of this compound is in the synthesis of heterocycles, where one or more carbon atoms in a ring are replaced by an atom such as oxygen or nitrogen.

Pyrans and Furan (B31954) Derivatives

Oxygen-containing heterocycles like furans and pyrans are common targets. A mild and practical method for synthesizing substituted pyrans involves the iodine-catalyzed 6-endo-trig cyclization of γ-alkenyl ketones at room temperature. umich.edu Similarly, furan derivatives can be accessed through various metal-catalyzed cyclizations. Silver-catalyzed 5-endo-dig cyclization is an effective method for forming the furan ring. 210.212.36 Palladium-catalyzed processes, such as the intramolecular hydroxycarbonylation of related hexenols, provide a diastereoselective route to tetrahydropyrans. rsc.org

| Target Heterocycle | Starting Material Type | Catalyst/Reagent | Reaction Type | Reference |

|---|---|---|---|---|

| Substituted Pyrans | γ-Alkenyl Ketone | Iodine (I₂) | 6-endo-trig Cyclization | umich.edu |

| Furan Derivatives | Enynyl Malonates | Silver(I) Oxide (Ag₂O) | 5-endo-dig Cyclization | 210.212.36 |

| cis-Tetrahydropyranyl Acetic Acids | Hexenol Derivative | Palladium(II) Chloride (PdCl₂) / CuCl₂ | Hydroxycarbonylation | rsc.org |

| Substituted Furans | β-Chlorovinyl Ketones | Copper(I) Chloride (CuCl) | Elimination/Cyclization |

Nitrogen-Containing Heterocycles (e.g., Pyrrolines, Lactams, Pyrroles)

This compound is a key starting material for a variety of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.

Pyrrolines: 2-Pyrroline derivatives can be synthesized efficiently from the oxime ester of this compound. One modern approach employs visible-light-promoted photocatalysis, where an iminyl radical is generated and undergoes a 5-exo-trig cyclization to form the pyrroline (B1223166) ring. wikipedia.org This method is notable for its mild conditions, using a simple household fluorescent bulb as the light source. wikipedia.org Other methods to generate the key N-centered radical for cyclization include the reductive cleavage of oxime ethers using samarium(II) iodide. sigmaaldrich.com

Lactams: Lactams, which are cyclic amides, can also be synthesized from related precursors. An organic dye-photocatalyzed cascade reaction involving homoallylic amines (the nitrogen equivalent of homoallylic alcohols) leads to the formation of functionalized γ-lactams through a cyclization-alkynylation sequence. scielo.org.co This demonstrates how the core structure can be adapted to produce different heterocyclic rings.

Pyrroles: While direct conversion to pyrroles is less common, derivatives of this compound can be used to construct this aromatic heterocycle. A strategy for pyrrole (B145914) synthesis involves the intramolecular cyclization of γ-alkynyl oximes promoted by samarium(II) iodide. This reaction proceeds through an N-centered radical, showcasing a common mechanistic theme in the cyclization of oxime derivatives.

| Target Heterocycle | Precursor Type | Catalyst/Reagent | Key Reaction Step | Reference |

|---|---|---|---|---|

| Pyrroline Derivatives | Oxime Ester of this compound | fac-Ir(ppy)₃ / Visible Light | Photocatalytic Hydroimination / 5-exo-trig Cyclization | wikipedia.org |

| Functionalized γ-Lactams | Homoallylic Amine Derivative | Organic Dye (Photocatalyst) / EBX Reagent | Radical Cyclization-Alkynylation | scielo.org.co |

| Substituted Pyrroles | γ-Alkynyl Oxime | Samarium(II) Iodide (SmI₂) | Reductive Intramolecular Cyclization | |

| Δ¹-Pyrrolines | Chalcone and Nitroalkane Adduct | Zn / HCl (aq) | Reductive Cyclization | sigmaaldrich.com |

Strategic Building Block in Natural Product Total Synthesis

The strategic placement of reactive functional groups—a ketone and a terminal double bond—renders this compound a valuable starting material for synthesizing intricate natural products. Chemists have utilized this compound to construct key structural motifs found in biologically active molecules, including alkaloids and diarylheptanoids.

One notable application is in the synthesis of the natural product diospongin A. whiterose.ac.ukresearchgate.net Research has demonstrated the use of this compound as a precursor in a synthetic route that involves an intramolecular oxy-Michael addition to form the core tetrahydropyran (B127337) ring structure of the target molecule. whiterose.ac.uk Another significant use of a close derivative is in the enantioselective synthesis of an advanced intermediate toward pinnaic acid, a marine alkaloid. semanticscholar.orgrsc.org In this context, a related compound, 2,2-dimethyl-1-phenylhex-5-en-1-one, undergoes a sequence involving an allylic azide (B81097) rearrangement and an intramolecular Schmidt reaction to form a substituted lactam, which is a key part of the azaspirocyclic core of pinnaic acid. Furthermore, the oxime derived from this compound has been shown to be a precursor in a pathway that yields neocryptolepine, a compound with noted anti-inflammatory properties. biosynth.com

The utility of this building block also extends to the synthesis of tetrahydropyran (THP) rings, which are prevalent structural motifs in many natural products. ntu.edu.sg The corresponding alcohol, 1-phenylhex-5-en-1-ol, which is directly accessible from the ketone via reduction, can be used in cross-metathesis reactions followed by oxa-Michael cyclization to stereoselectively form substituted THP rings. ntu.edu.sg

Achieving stereocontrol is paramount in the synthesis of biologically active molecules, as different enantiomers can have vastly different physiological effects. Several strategies have been developed to incorporate this compound or its derivatives into enantioselective syntheses.

A key strategy involves the asymmetric reduction of the ketone to its corresponding alcohol, 1-phenylhex-5-en-3-ol. For instance, Keck's catalytic asymmetric allylation method can produce the (R)-enantiomer of the alcohol with a significant 85% enantiomeric excess (ee). This chiral alcohol is a valuable intermediate for further synthetic elaborations. Similarly, enzymatic resolutions using lipases have been employed on related hydroxy ketones to obtain enantiomerically pure 1,3-diols, which are versatile chiral synthons for the synthesis of sugars and other complex molecules. acs.org

In the context of alkaloid synthesis, an enantioselective approach toward an intermediate for pinnaic acid was developed. This route utilizes a kinetically controlled reaction of a mixture of equilibrating allylic azides derived from 2,2-dimethyl-1-phenylhex-5-en-1-one, coupled with an intramolecular Schmidt reaction to stereoselectively produce substituted lactams.

The table below summarizes key enantioselective transformations involving derivatives of this compound.

| Target/Intermediate | Key Reaction | Catalyst/Reagent | Enantiomeric Excess (ee) / Stereocontrol |

| (R)-1-phenylhex-5-en-3-ol | Asymmetric Allylation | (S)-BINOL/Ti(i-PrO)₄ | 85% ee |

| Enantiomerically Pure 1,3-Diols | Chemoenzymatic Resolution | Lipase PS (from Burkholderia cepacia) | High enantiopurity |

| Pinnaic Acid Intermediate | Intramolecular Schmidt Reaction | SnCl₄ | Stereoselective formation of lactam |

Monomer in Polymerization Research

While this compound contains a polymerizable terminal alkene, its direct application as a monomer in polymerization is not well-documented in available research. The primary focus in the literature has been on its role as a precursor for catalysts used in polymerization processes. This is in contrast to structurally related vinyl ketones, such as phenyl vinyl ketone (PVK), where the double bond is conjugated with the carbonyl group, making it readily polymerizable through radical mechanisms. nih.govnih.gov In this compound, the double bond is isolated from the keto-phenyl system, dictating a different reactivity profile.

There are no specific studies found detailing the homopolymerization of this compound. Research on the polymerization of vinyl ketones has largely concentrated on monomers like methyl, ethyl, and phenyl vinyl ketone, where the vinyl group is directly attached to the carbonyl. rsc.org These monomers can be polymerized using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization to create well-defined polymers. nih.govnih.gov For example, poly(phenyl vinyl ketone) can be synthesized using photopolymerization and exhibits photodegradable properties upon exposure to UV radiation. nih.gov

Direct copolymerization studies involving this compound as a comonomer have not been reported. However, the compound plays an important indirect role in copolymerization research. It has been used as a starting material in the synthesis of specialized metallocene catalysts. google.com These catalysts, activated by aluminoxanes, are then employed in the high-temperature solution polymerization process to produce copolymers of ethylene (B1197577) with other α-olefins like 1-butene, 1-hexene, or 1-octene. google.com